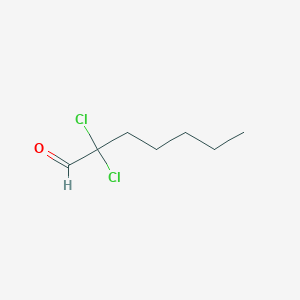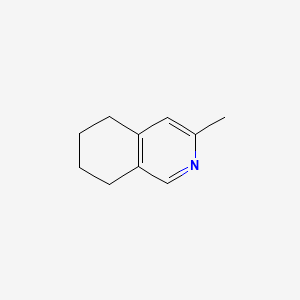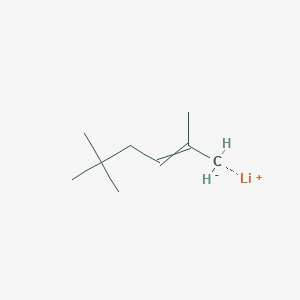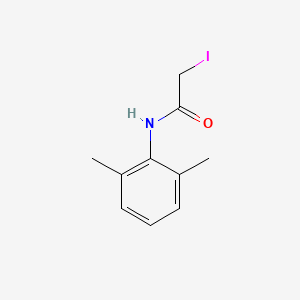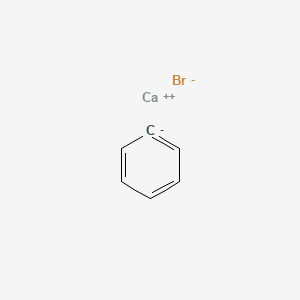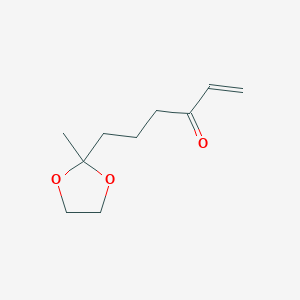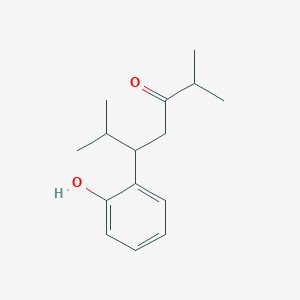
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a heptanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one typically involves the condensation of 2-hydroxyacetophenone with a suitable heptanone derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: 5-(2-Ketophenyl)-2,6-dimethylheptan-3-one.
Reduction: 5-(2-Hydroxyphenyl)-2,6-dimethylheptanol.
Substitution: 5-(2-Chlorophenyl)-2,6-dimethylheptan-3-one.
Applications De Recherche Scientifique
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The carbonyl group can undergo nucleophilic addition reactions, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinoline-2-yl)-1H-1,2,4-triazole: Known for its luminescent properties and applications in materials science.
2-(2-Hydroxyphenyl)-benzothiazole: Used in fluorescence imaging and as a diagnostic probe.
N-(2-Hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine:
Uniqueness
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and heptanone moieties allows for versatile applications across various scientific disciplines.
Propriétés
Numéro CAS |
51498-63-6 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
5-(2-hydroxyphenyl)-2,6-dimethylheptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)13(9-15(17)11(3)4)12-7-5-6-8-14(12)16/h5-8,10-11,13,16H,9H2,1-4H3 |
Clé InChI |
GQIGBDIITXUZAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



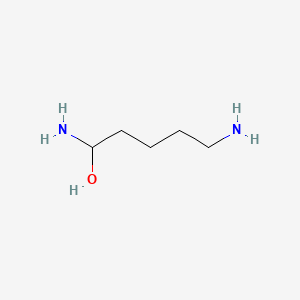
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
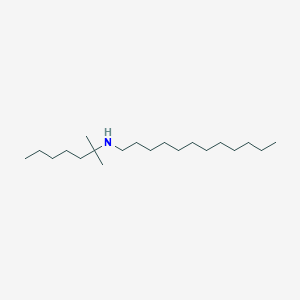
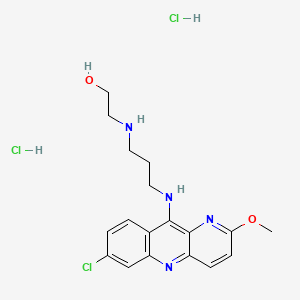
![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)

